![molecular formula C14H16Cl3NO3 B12622215 {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid CAS No. 921598-18-7](/img/structure/B12622215.png)
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenylacetic acid core substituted with a trichloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the trichloroacetamido intermediate. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. Common reagents used in these reactions include trichloroacetic acid, methylamine, and phenylacetic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The trichloroacetamido group may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylacetic acid derivatives and trichloroacetamido-substituted compounds. Examples include:
Phenylacetic acid: A simpler analog without the trichloroacetamido group.
Trichloroacetamide: A compound with similar functional groups but different overall structure.
Uniqueness
The uniqueness of {3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
921598-18-7 |
|---|---|
Molecular Formula |
C14H16Cl3NO3 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-[3-[2-methyl-2-[(2,2,2-trichloroacetyl)amino]propyl]phenyl]acetic acid |
InChI |
InChI=1S/C14H16Cl3NO3/c1-13(2,18-12(21)14(15,16)17)8-10-5-3-4-9(6-10)7-11(19)20/h3-6H,7-8H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
CCHRBOFUGYWCLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


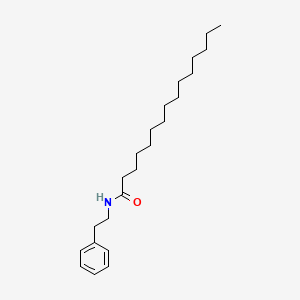
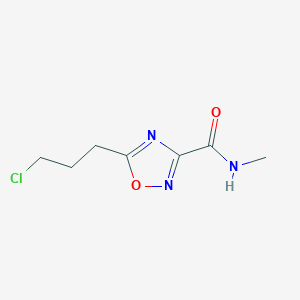
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
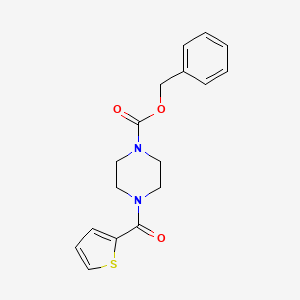
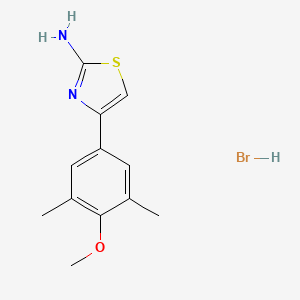
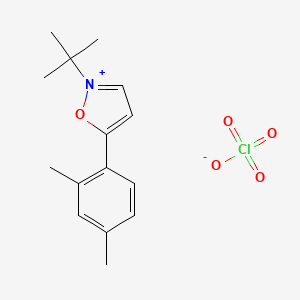
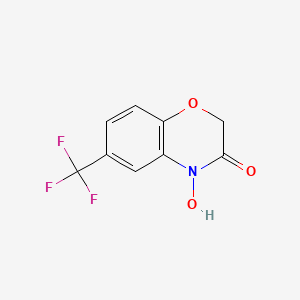
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)
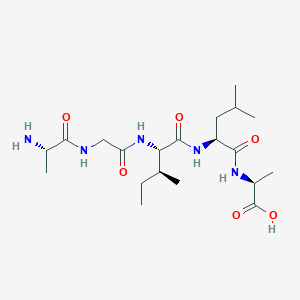
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
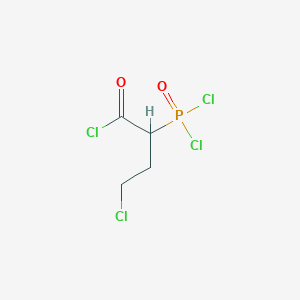
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
